4-Aminomethylphenylacetic acid

概要

説明

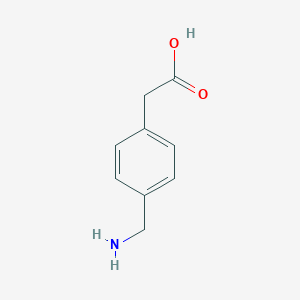

4-Aminomethylphenylacetic acid (C₉H₁₁NO₂; MW 165.19 g/mol) is a phenylacetic acid derivative featuring an aminomethyl (-CH₂NH₂) substituent at the para position of the aromatic ring and a carboxylic acid (-CH₂COOH) group. This amphoteric compound exhibits zwitterionic behavior due to the presence of both amine and carboxylic acid functionalities, enabling unique pH-responsive properties. Key applications include:

- Radiopharmaceuticals: Used in Ga-68-labeled tracers for positron emission tomography (PET) imaging, where it demonstrates reduced tumor uptake compared to parent compounds but retains low kidney retention, enhancing imaging contrast .

- Nanotechnology: Incorporated into anionic nanogels for pH-dependent drug delivery systems, leveraging its carboxylic acid group for charge modulation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylacetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins with the nitration of benzyl cyanide to form 4-nitrophenylacetonitrile. This intermediate is then hydrolyzed to produce 4-nitrophenylacetic acid. Finally, the reduction of 4-nitrophenylacetic acid using a reducing agent such as iron powder in the presence of acetic acid yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide in a reactor. The reaction mixture undergoes crystallization, filtration, and re-crystallization to obtain the desired product .

化学反応の分析

Lactam Formation and Acid-Catalyzed Hydrolysis

4-Aminomethylphenylacetic acid can be synthesized via the Schmidt reaction of 2-indanone with sodium azide and sulfuric acid, forming a lactam intermediate (II ). Subsequent hydrolysis with hydrochloric acid yields the hydrochloride salt of this compound (III ) (US3796716A).

Mechanism Highlights :

-

Step 1 : Lactam formation via Schmidt reaction, involving azide attack on the carbonyl carbon of 2-indanone.

-

Step 2 : Acid-catalyzed ring-opening hydrolysis to release the aminomethylphenylacetic acid.

Conditions :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Lactam formation | 2-Indanone, NaN₃, H₂SO₄, 0–5°C | 79% |

| Hydrolysis | HCl (conc.), reflux, 3 hrs | 79% |

Carboxylic Acid Derivatives

The acetic acid moiety undergoes nucleophilic acyl substitution to form esters, amides, or acid chlorides:

-

Esterification : Reacts with alcohols under acid catalysis (e.g., Fischer esterification) .

-

Amidation : Activated as an acid chloride (SOCl₂, PCl₃) for coupling with amines .

Example :

Aminomethyl Group Reactions

-

Protection/Deprotection : The amine is protected with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) for solid-phase peptide synthesis, later removed via piperidine .

-

Bioconjugation : Forms amide bonds with biomolecules (e.g., peptides, proteins) using carbodiimide crosslinkers .

γ-Secretase Modulators

This compound derivatives act as γ-secretase modulators (GSMs) for Alzheimer’s disease. Analog 6q reduces brain Aβ42 levels in rodents (PubMed 22061640):

Key Modifications :

-

Substituents on the phenyl ring enhance blood-brain barrier penetration.

-

Carboxylic acid critical for γ-secretase binding.

Pharmacological Data :

| Compound | Aβ42 Reduction (Mouse Brain) | ED₅₀ (mg/kg) |

|---|---|---|

| 6q | 65% | 10 |

Cephalosporin Antibiotics

The acid is incorporated into cephalosporin derivatives (e.g., BL-S786) via amide bond formation. The resulting compound shows broad-spectrum antimicrobial activity (J. Antibiotics, 1976):

Antimicrobial Activity (MICs) :

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Plasma Stability

The compound exhibits higher stability in whole plasma (t₁/₂ = 10 h at 37°C) than in ultrafiltrate (t₁/₂ = 37 min) due to albumin binding .

Electrostatic Effects

Recent studies suggest that applying electric fields enhances reaction rates by altering the electrostatic environment of the catalytic surface .

科学的研究の応用

4-Aminomethylphenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

Biology: It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.

Medicine: It is a precursor for the synthesis of drugs used in treating rheumatoid arthritis and other inflammatory conditions.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

作用機序

The mechanism of action of 4-Aminomethylphenylacetic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of the epithelial peptide transporter PepT1, thereby affecting the transport of peptides across cell membranes. This inhibition can modulate various physiological processes, including nutrient absorption and drug delivery .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 4-aminomethylphenylacetic acid with structurally similar phenylacetic acid derivatives:

Functional and Application Differences

Radiopharmaceutical Performance

- This compound: In Ga-68 tracers (e.g., HTK04036), tumor uptake is lower than the parent compound HTK03149 but maintains low kidney retention, critical for high tumor-to-background contrast .

- 3-Aminomethylphenylacetic Acid: Meta-substitution reduces tumor targeting efficiency compared to the para isomer, highlighting positional sensitivity .

- 4-Aminobenzoic Acid: Replacing phenylacetic acid with benzoic acid further decreases tumor uptake, suggesting acetic acid’s role in biodistribution .

Solubility and Reactivity

- Hydroxyl vs. Aminomethyl Groups: 4-Hydroxyphenylacetic acid exhibits higher aqueous solubility due to polar -OH, while this compound’s zwitterionic nature allows dual solubility in acidic/basic media .

- Electron-Donating vs. Withdrawing Groups : Methoxy (4-methoxyphenylacetic acid) and sulfonyl (4-(methylsulfonyl)phenylacetic acid) substituents alter electronic profiles, impacting reactivity in synthetic pathways .

Research Findings and Implications

- Positional Isomerism: Para-substituted aminomethyl groups (4-position) optimize tumor targeting in radiopharmaceuticals compared to meta-substituted analogs .

- Functional Group Interplay: Carboxylic acid groups enhance renal clearance, while aminomethyl groups may improve tissue penetration .

生物活性

4-Aminomethylphenylacetic acid (AMPA) is an organic compound with the chemical formula CHNO. It is a white crystalline solid known for its diverse applications in chemistry, biology, and medicine. This compound features an amino group attached to a phenylacetic acid moiety, which contributes to its biological activity and utility in various research fields.

This compound primarily functions as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, which plays a significant role in the absorption of peptides in the intestines. Additionally, AMPA acts as a γ-secretase modulator , influencing the processing of amyloid precursor protein (APP) and potentially reducing the production of amyloid-beta peptides implicated in Alzheimer's disease.

Cellular Effects

The modulation of γ-secretase by AMPA affects several cellular processes:

- Amyloidogenic Pathway : AMPA alters the cleavage of APP, impacting the ratio of amyloid-beta peptides produced, particularly decreasing levels of the toxic Aβ42 form.

- Neuroprotective Effects : By modulating γ-secretase activity, AMPA may provide neuroprotective benefits, making it a candidate for therapeutic strategies against neurodegenerative diseases like Alzheimer's.

Comparative Studies

Research has compared AMPA with other compounds to evaluate its inhibitory effects on various proteases. For instance, derivatives of 3-aminomethylbenzoic acid and AMPA have been investigated for their potency against trypsin and plasmin, indicating that structural modifications can significantly affect biological activity .

Case Study: Alzheimer’s Disease

A notable study explored the effects of AMPA on APP processing in cellular models. The results demonstrated that treatment with AMPA led to a marked reduction in Aβ42 levels compared to control groups. This suggests that AMPA could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease.

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Inhibition of PepT1 | Non-translocated competitive inhibitor affecting peptide absorption. |

| γ-Secretase Modulation | Alters APP cleavage, reducing amyloid-beta production. |

| Neuroprotective Potential | May protect against neurodegeneration by modulating amyloidogenic pathways. |

| Protease Inhibition | Demonstrated inhibitory effects on trypsin and plasmin in comparative studies. |

Synthesis Routes

This compound can be synthesized through various methods involving the reaction of phenylacetic acid derivatives with amines under specific conditions. The synthesis process typically includes:

- Formation of Amino Group : The introduction of an amino group at the para position relative to the carboxylic acid.

- Purification : Crystallization or chromatography techniques are employed to purify the final product.

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and organic solvents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminomethylphenylacetic acid (4-AMPA) in laboratory settings?

- Methodological Answer : 4-AMPA can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, coupling the aminomethyl group to a phenylacetic acid backbone requires protecting group strategies (e.g., Fmoc or Boc) to prevent side reactions. Post-synthesis, HPLC purification is critical to isolate the compound from unreacted precursors . In solution-phase synthesis, carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-aminomethylbenzylamine and activated acetic acid derivatives (e.g., NHS esters) is common. Reaction progress should be monitored via TLC or LC-MS to optimize yields .

Q. How should 4-AMPA be stored to ensure chemical stability?

- Methodological Answer : 4-AMPA is hygroscopic and sensitive to oxidation. Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to heat (>30°C) and moisture, as hydrolysis of the aminomethyl group can occur. Stability tests under accelerated conditions (40°C/75% RH for 14 days) are recommended to validate storage protocols .

Q. What analytical techniques are effective for characterizing 4-AMPA purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Retention time and UV-Vis spectra (λ ~254 nm) aid in identification .

- NMR : ¹H NMR (D₂O/DCl) should show characteristic peaks: δ 3.2–3.5 ppm (CH₂NH₂), δ 7.1–7.3 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 166.1 .

Advanced Research Questions

Q. How can 4-AMPA be functionalized in pH-responsive nanogels for drug delivery?

- Methodological Answer : 4-AMPA’s carboxylic acid group enables covalent conjugation to hydrophilic polymers (e.g., PHPMA) via carbodiimide chemistry. For pH-responsive nanogels, copolymerize 4-AMPA with hydrophobic monomers (e.g., CHOLA) at 20 mol% to create amphiphilic networks. Swelling behavior in acidic environments (pH 4–5) can be characterized via DLS and TEM to validate pH-dependent drug release .

Q. What strategies resolve contradictions in the biological efficacy of 4-AMPA derivatives across preclinical models?

- Methodological Answer :

- Comparative Pharmacokinetics : Use radiolabeled ⁶⁸Ga-4-AMPA tracers to quantify tumor uptake in xenograft models (e.g., LNCaP prostate cancer) via PET imaging. Normalize results to tissue weight for biodistribution analysis .

- In Silico Modeling : Perform molecular docking studies to assess binding affinity variations to targets (e.g., prostate-specific membrane antigen) across derivatives. Adjust substituents (e.g., carboxylate vs. benzoic acid groups) to optimize target engagement .

Q. What considerations are critical for using 4-AMPA in Ga-68 radiopharmaceuticals?

- Methodological Answer :

- Chelation Optimization : Conduct ⁶⁸Ga complexation in acetate buffer (pH 4.5) with 10-minute heating (95°C). Purify via C18 cartridge to remove unbound Ga³⁺. Radiochemical purity (>95%) must be confirmed via radio-HPLC .

- Stability Testing : Assess tracer stability in serum (37°C, 2 hours) to rule in vivo decomposition. Use size-exclusion chromatography to detect aggregates .

Q. Key Notes

特性

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。